4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid
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Overview
Description
4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while nucleophilic substitution on the triazole ring could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The triazole ring and methoxyphenyl group are key functional groups that contribute to its biological activity by facilitating binding to target proteins and modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: Similar structure but lacks the triazole ring and methoxyphenyl group.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Contains a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness
4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H16N4O3S/c1-24-14-4-2-3-13(9-14)15-19-20-17(21(15)18)25-10-11-5-7-12(8-6-11)16(22)23/h2-9H,10,18H2,1H3,(H,22,23) |
InChI Key |
XLFYQRRVBLSGHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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